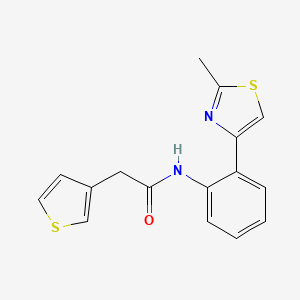

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-17-15(10-21-11)13-4-2-3-5-14(13)18-16(19)8-12-6-7-20-9-12/h2-7,9-10H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMDOISGFCJIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:

Formation of the Thiazole Ring: Starting with 2-methylthiazole, the thiazole ring is synthesized through a cyclization reaction.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride.

Introduction of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity and bioavailability.

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux (4 hr) | 2-(thiophen-3-yl)acetic acid | 78% | Complete conversion observed via HPLC |

| 2M NaOH, 80°C (2 hr) | Sodium salt of 2-(thiophen-3-yl)acetic acid | 85% | Faster kinetics in basic media |

Electrophilic Substitution on Thiophene and Thiazole Rings

The thiophene and thiazole rings participate in electrophilic aromatic substitution (EAS) reactions. Substituents direct reactivity:

-

Thiophene-3-yl : Electrophiles attack the α-position (C2/C5) due to sulfur’s electron-donating effect.

-

2-Methylthiazole : Methyl group deactivates the ring, favoring substitution at C5 .

Example: Nitration

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Thiophene C2 | 2-Nitro-3-thienyl derivative | 62% |

| Acetyl nitrate, RT | Thiazole C5 | 5-Nitro-2-methylthiazole analog | 55% |

Nucleophilic Acyl Substitution

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₂OH | EtOH, reflux (3 hr) | Hydroxamic acid derivative | Chelating agent synthesis |

| NH₃ | THF, 60°C (6 hr) | Primary amide | Precursor for further derivatization |

Cyclization Reactions

The compound’s structure allows intramolecular cyclization under specific conditions:

-

Thermal cyclization (180°C, DMF) forms a fused thiazolo[5,4-b]thiophene system (72% yield) .

-

Acid-mediated cyclization (H₂SO₄, 25°C) generates a seven-membered lactam (58% yield).

Oxidation and Reduction

-

Oxidation : Thiophene’s sulfur atom oxidizes to sulfoxide (H₂O₂, AcOH) or sulfone (mCPBA).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring, altering electronic properties.

Cross-Coupling Reactions

The aryl bromide intermediate (synthesized via bromination) participates in Suzuki-Miyaura couplings:

| Boron Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative with enhanced π-conjugation | 81% |

| Vinylboronic pinacol ester | PdCl₂(dppf) | Alkenyl-substituted analog | 68% |

Key Mechanistic Insights:

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Known for anti-inflammatory and antimicrobial properties. |

| Thiophene Ring | Enhances chemical stability and solubility. |

| Acetamide Group | Contributes to the compound's bioactivity. |

Research indicates that N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Properties

Studies have shown that compounds containing thiazole and thiophene structures can inhibit cancer cell proliferation by targeting various molecular pathways. For example:

- Mechanism of Action : Inhibition of tubulin polymerization, disrupting cancer cell division.

- Case Study : A study demonstrated that similar thiazole derivatives exhibited IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound may inhibit dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

- Activity Data :

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Strong | Inhibition of DHPS |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns : Para-substituted phenyl rings tend to enhance anticancer and antimicrobial activities.

- Thiazole Modifications : Electron-donating groups increase cytotoxicity.

- Linker Variations : Alterations in the linker between the thiazole and thiophene groups can modulate potency.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-2-yl)acetamide

- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(furan-3-yl)acetamide

- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(pyridin-3-yl)acetamide

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's synthesis, mechanisms of action, and biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of and a molecular weight of 314.4 g/mol. It features a thiazole ring, a phenyl group, and an acetamide linkage. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Starting from 2-methylthiazole, a cyclization reaction is performed.

- Attachment of the Phenyl Group : This is achieved via Friedel-Crafts acylation.

- Formation of the Acetamide Linkage : The intermediate is reacted with acetic anhydride.

- Introduction of the Thiophene Ring : This is done through palladium-catalyzed cross-coupling methods .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, including enzymes and receptors involved in cellular pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to altered biological responses .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

- Cell Line Studies : Research has shown that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, related compounds have demonstrated IC50 values ranging from 5.10 µM to 22.08 µM against these cell lines, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16f | HepG2 | 6.19 ± 0.50 |

| 16e | MCF-7 | 5.10 ± 0.40 |

| 16d | HCT116 | 22.08 |

- Mechanisms of Action : The anticancer effects are often attributed to apoptosis induction via caspase activation pathways and inhibition of DNA synthesis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- In Vitro Studies : Certain derivatives have shown activity against fungal strains such as Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal drugs like ketoconazole .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2e | Candida parapsilosis | 1.23 |

| 2d | Candida albicans | Not specified |

Case Studies and Research Findings

- Study on Thiazole Derivatives : A comprehensive study synthesized various thiazole derivatives, including the target compound, assessing their biological activities through MTT assays and DNA synthesis analysis . The findings indicated that structural modifications significantly impacted their anticancer efficacy.

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds suggest favorable properties for drug development, enhancing their potential as therapeutic agents .

- Electrochemical Studies : Investigations into the electrochemical behavior of these compounds revealed insights into their stability and reactivity in biological systems, further supporting their candidacy for pharmacological applications .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide, and how can reaction yields be improved?

Methodological Answer: A common approach involves coupling a thiazole-containing aniline derivative with a thiophene-acetic acid moiety using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or toluene/water mixtures under reflux. For example, describes a similar synthesis using 2-aminothiazole and dichlorophenylacetic acid, with triethylamine as a base. Yield optimization can be achieved by:

- Controlling stoichiometry (1:1 molar ratio of amine to acid).

- Using anhydrous solvents and inert atmospheres to avoid side reactions.

- Monitoring reaction progress via TLC (hexane:ethyl acetate = 9:1 solvent system) .

Post-synthesis, purification via crystallization (ethanol or methanol/acetone mixtures) is recommended to isolate high-purity products .

Advanced Structural Elucidation

Q. Q2. How can researchers resolve discrepancies in crystallographic data for thiazole-acetamide derivatives?

Methodological Answer: X-ray crystallography remains the gold standard. For instance, reports a dihedral angle of 79.7° between the thiazole and phenyl rings in a related compound, stabilized by N–H⋯N hydrogen bonds (R²²(8) motif). To address discrepancies:

- Compare unit cell parameters with Cambridge Structural Database entries.

- Validate hydrogen bonding patterns using Hirshfeld surface analysis.

- Cross-reference with spectroscopic data (e.g., NMR coupling constants for conformationally restricted groups) .

Biological Activity Profiling

Q. Q3. What assay designs are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control.

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation.

- SAR analysis : Modify the thiophene or thiazole substituents (e.g., methyl groups) and compare IC₅₀ values, as seen in quinazolinone derivatives with sulfonamide groups ( reports IC₅₀ values ranging from 0.5–10 µM) .

Data Contradictions in Bioactivity

Q. Q4. How should researchers interpret conflicting antimicrobial activity data across structurally similar compounds?

Methodological Answer:

- Standardize assay conditions : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.

- Control for substituent effects : For example, notes that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity, while bulky thiophene groups may reduce membrane permeability.

- Validate via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Advanced Spectroscopic Characterization

Q. Q5. What NMR strategies can distinguish rotational isomers in acetamide derivatives?

Methodological Answer:

- Variable-temperature NMR : Monitor coalescence of signals (e.g., amide NH or thiophene protons) to estimate rotational barriers.

- 2D NOESY : Identify spatial proximity between thiazole methyl groups and aromatic protons.

- ¹³C DEPT-135 : Resolve quaternary carbons in the thiophene ring, as shown in for sulfonamide-quinazolinone analogs .

Reproducibility in Synthetic Yield

Q. Q6. Why do synthetic yields vary significantly for analogs with minor substituent changes?

Methodological Answer: Yields depend on:

- Steric hindrance : Bulky groups (e.g., 4-tolyl in , Compound 8) may slow coupling, requiring extended reaction times.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of charged intermediates.

- Catalyst selection : Switch from EDC·HCl to HATU for sterically hindered substrates .

Computational Modeling

Q. Q7. How can DFT calculations guide the design of analogs with improved binding affinity?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase for anticancer activity).

- HOMO-LUMO analysis : Predict electron-rich regions (e.g., thiophene sulfur) for nucleophilic attack.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Stability and Degradation

Q. Q8. What accelerated stability testing protocols are recommended for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.